molecular formula C7H11NO3 B13789399 2-(Formylamino)-4-pentenoic acid methyl ester CAS No. 779350-61-7

2-(Formylamino)-4-pentenoic acid methyl ester

Cat. No.: B13789399
CAS No.: 779350-61-7
M. Wt: 157.17 g/mol
InChI Key: DCPAYKVXCJTCPM-UHFFFAOYSA-N
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Description

2-(Formylamino)-4-pentenoic acid methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a formylamino group attached to a pentenoic acid backbone, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Formylamino)-4-pentenoic acid methyl ester typically involves the reaction of 4-pentenoic acid with formamide under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the formylamino group. The resulting intermediate is then esterified using methanol in the presence of a strong acid such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Formylamino)-4-pentenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formylamino group to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

2-(Formylamino)-4-pentenoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Formylamino)-4-pentenoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-4-pentenoic acid methyl ester
  • 2-(Formylamino)-4-butenoic acid methyl ester
  • 2-(Formylamino)-4-pentenoic acid ethyl ester

Uniqueness

2-(Formylamino)-4-pentenoic acid methyl ester is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological properties

Properties

CAS No.

779350-61-7

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-formamidopent-4-enoate

InChI

InChI=1S/C7H11NO3/c1-3-4-6(8-5-9)7(10)11-2/h3,5-6H,1,4H2,2H3,(H,8,9)

InChI Key

DCPAYKVXCJTCPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)NC=O

Origin of Product

United States

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